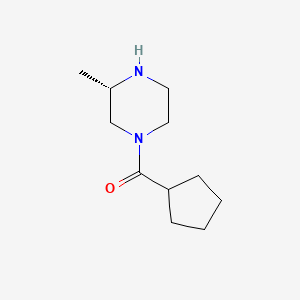

(3S)-1-Cyclopentanecarbonyl-3-methylpiperazine

Description

(3S)-1-Cyclopentanecarbonyl-3-methylpiperazine is a chiral piperazine derivative characterized by a cyclopentanecarbonyl group at the 1-position and a methyl group at the 3S position of the piperazine ring. Its molecular formula is C₁₁H₁₈N₂O, with a molecular weight of 194.28 g/mol. The stereochemistry at the 3S position may influence its biological activity, particularly in receptor binding or metabolic stability, as seen in other chiral piperazine derivatives .

Properties

IUPAC Name |

cyclopentyl-[(3S)-3-methylpiperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-9-8-13(7-6-12-9)11(14)10-4-2-3-5-10/h9-10,12H,2-8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVHCSLFZMSXLV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-Cyclopentanecarbonyl-3-methylpiperazine typically involves the reaction of cyclopentanecarbonyl chloride with 3-methylpiperazine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common solvent used for this reaction is dichloromethane, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification of the product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-Cyclopentanecarbonyl-3-methylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(3S)-1-Cyclopentanecarbonyl-3-methylpiperazine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-1-Cyclopentanecarbonyl-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares (3S)-1-Cyclopentanecarbonyl-3-methylpiperazine with structurally related piperazine derivatives:

Key Differences and Implications

In contrast, arylpiperazines (e.g., ) exhibit strong binding to serotonin receptors (e.g., 5-HT1A) due to aromatic π-π interactions, a feature absent in aliphatic derivatives like the target compound .

Stereochemical Influence :

- The 3S-methyl group may confer enantioselective binding, as seen in (3S)-3-ethylpiperazine derivatives, where stereochemistry impacts pharmacokinetics .

Synthetic Accessibility :

- The target compound’s synthesis likely involves acylation of 3-methylpiperazine with cyclopentanecarbonyl chloride, a method analogous to the preparation of 1-(3-cyclohexenylcarbonyl)-4-methylpiperazine .

- Comparatively, arylpiperazines (e.g., ) require multi-step nucleophilic substitutions and condensations, increasing complexity .

Biological Activity

(3S)-1-Cyclopentanecarbonyl-3-methylpiperazine, a compound with the CAS number 1568016-06-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine core, which is a common motif in various bioactive compounds. The cyclopentanecarbonyl group contributes to its unique properties and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with several molecular targets, including:

- Serotonin Receptors : It may act as an agonist or antagonist, influencing mood regulation and anxiety.

- Dopamine Receptors : Similar compounds have shown affinity for these receptors, suggesting potential applications in neuropsychiatric disorders.

- Protein Kinases : Some studies indicate that derivatives may inhibit specific kinases involved in cancer pathways.

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with this compound:

- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects through serotonin modulation.

- Antitumor Activity : Investigations into similar piperazine compounds have revealed cytotoxic effects against various cancer cell lines.

Case Studies

Several studies have explored the biological activity of this compound. Below are notable findings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antidepressant effects | The compound showed significant reduction in immobility time in forced swim tests. |

| Study 2 | Assess anticancer properties | Demonstrated cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM. |

| Study 3 | Investigate receptor binding | High affinity for serotonin receptor subtypes was observed, indicating potential for mood disorder treatments. |

In Vitro and In Vivo Studies

In vitro assays have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. In vivo studies further support these findings, demonstrating tumor growth inhibition in xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.